

An In-depth Technical Guide to Ethyl 2-(benzylamino)acetate Hydrochloride

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Compound of Interest

Compound Name: Ethyl 2-(benzylamino)acetate
Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **Ethyl 2-(benzylamino)acetate hydrochloride** (CAS Number: 6344-42-9). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental context.

Core Physicochemical Properties

Ethyl 2-(benzylamino)acetate hydrochloride is a glycine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.^{[1][2]} Its chemical structure consists of a benzyl group attached to the nitrogen atom of ethyl glycinate, forming a secondary amine that is protonated in the hydrochloride salt form.

Table 1: Physicochemical Properties of **Ethyl 2-(benzylamino)acetate Hydrochloride**

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ ClNO ₂	[3]
Molecular Weight	229.70 g/mol	[3]
CAS Number	6344-42-9	[3]
Appearance	White to off-white solid	[4]
Predicted pKa (of free base)	6.84 ± 0.20	[5]

Table 2: Physicochemical Properties of the Free Base (N-Benzylglycine ethyl ester)

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[6]
Molecular Weight	193.24 g/mol	[6]
CAS Number	6436-90-4	[6]
Boiling Point	140-142 °C at 10 mmHg	[5]
Density	1.031 g/cm ³ at 25 °C	[5]

Synthesis and Purification

The synthesis of **Ethyl 2-(benzylamino)acetate hydrochloride** typically involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. An alternative route is the reaction of ethyl bromoacetate with benzylamine, followed by treatment with hydrochloric acid.

[7][8][9]

Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester

A common laboratory-scale synthesis of the free base, N-Benzylglycine ethyl ester, is as follows:

- **Reaction Setup:** In a flask, dissolve 28.0 g of glycine ethyl ester hydrochloride and 20.0 g of triethylamine in 200 ml of ethanol.[8]
- **Initial Reflux:** Heat the mixture to reflux for 1 hour, during which a white solid (triethylamine hydrochloride) will precipitate.[8]
- **Isolation of Intermediate:** Cool the mixture and filter off the solid. To the filtrate, add another 20.0 g of triethylamine.[8]
- **N-Alkylation:** Cool the resulting mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.[8]
- **Reaction Progression:** After the addition is complete, warm the reaction mixture to 40°C and maintain for 4 hours.[8]
- **Workup:** Upon completion, filter the reaction mixture. The filtrate is then washed with water until it reaches a neutral pH.[8]
- **Drying and Concentration:** Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[8]
- **Purification:** The crude product is purified by vacuum distillation at 100°C, collecting the fraction at 139-142°C to yield a pale yellow oily liquid.[8]

To obtain the hydrochloride salt, the purified free base would then be dissolved in a suitable solvent and treated with hydrochloric acid.

Diagram 1: Synthesis Workflow

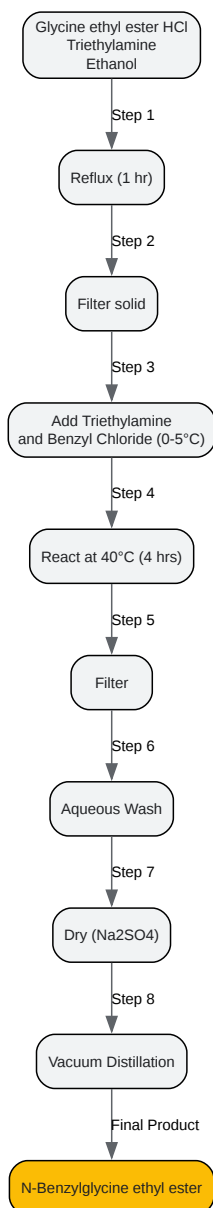


Figure 1. General workflow for the synthesis of N-Benzylglycine ethyl ester.

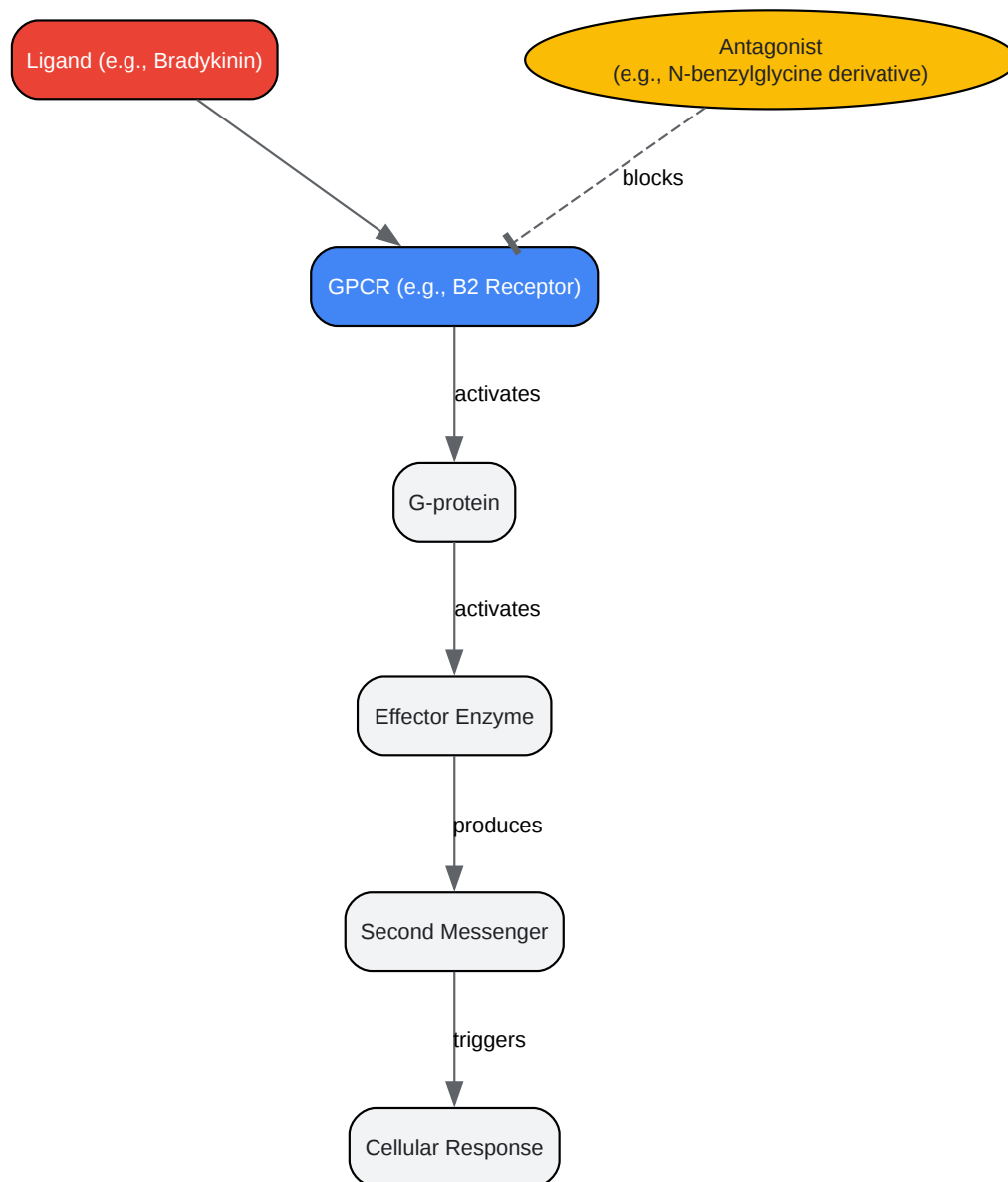


Figure 2. A generalized signaling pathway for a G-protein coupled receptor.

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